molecular formula C14H19FO9 B13403846 2-Fluoro-2-deoxy-glucose tetraacetate

2-Fluoro-2-deoxy-glucose tetraacetate

Cat. No.: B13403846
M. Wt: 350.29 g/mol
InChI Key: ADYOFPRCXSVZAA-REWJHTLYSA-N
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Description

2-Fluoro-2-deoxy-glucose tetraacetate is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the remaining hydroxyl groups are acetylated. This compound is of significant interest in various fields, including medical imaging and biochemical research, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-deoxy-glucose tetraacetate typically involves the fluorination of a glucose derivative followed by acetylation. One common method starts with 2-deoxy-glucose, which is treated with a fluorinating agent such as acetyl hypofluorite to introduce the fluorine atom at the second carbon. The resulting 2-fluoro-2-deoxy-glucose is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-deoxy-glucose tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-2-deoxy-glucose tetraacetate involves its uptake and metabolism by cells in a manner similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-glucose-6-phosphate, which cannot undergo further glycolysis. This leads to its accumulation in cells, allowing for imaging and metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-deoxy-glucose tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and modify its metabolic properties. This makes it particularly useful in applications where prolonged stability and specific metabolic pathways are required .

Properties

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4-triacetyloxy-5-fluoro-6-oxohexyl] acetate

InChI

InChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1

InChI Key

ADYOFPRCXSVZAA-REWJHTLYSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)F)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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